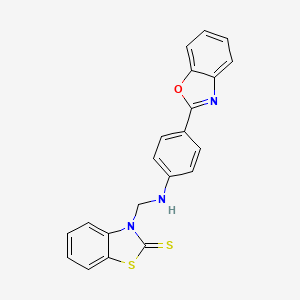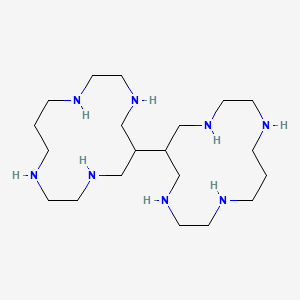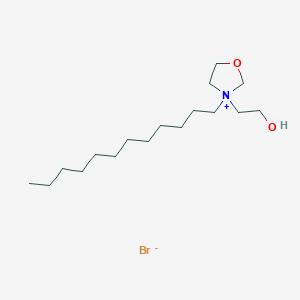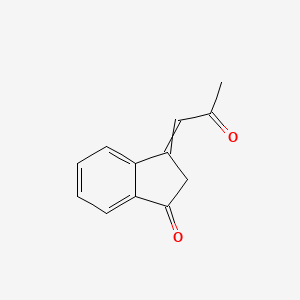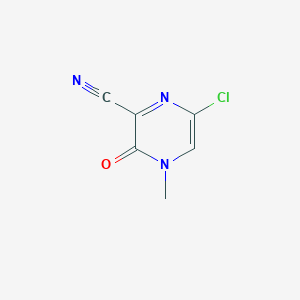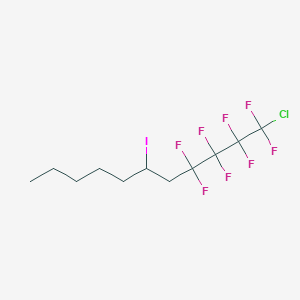
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane is a halogenated hydrocarbon with a unique structure featuring multiple fluorine atoms and both chlorine and iodine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane typically involves the halogenation of a suitable hydrocarbon precursor. One common method is the fluorination of an undecane derivative followed by selective chlorination and iodination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The use of fluorine gas, chlorine gas, and iodine sources under controlled conditions ensures high yield and purity. Safety measures are crucial due to the reactive nature of halogens.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Elimination Reactions: Dehydrohalogenation can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield alcohol derivatives.
Applications De Recherche Scientifique
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Its unique halogenation pattern makes it useful in the development of specialized materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of fluorinated compounds and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogens allows for strong interactions with electron-rich sites on target molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Another halogenated hydrocarbon with similar fluorination but different chain length.
Octafluoro-1,4-diiodobutane: Features two iodine atoms and a shorter carbon chain.
Uniqueness
1-Chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane is unique due to its specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated hydrocarbons.
Propriétés
Numéro CAS |
103147-30-4 |
|---|---|
Formule moléculaire |
C11H14ClF8I |
Poids moléculaire |
460.57 g/mol |
Nom IUPAC |
1-chloro-1,1,2,2,3,3,4,4-octafluoro-6-iodoundecane |
InChI |
InChI=1S/C11H14ClF8I/c1-2-3-4-5-7(21)6-8(13,14)9(15,16)10(17,18)11(12,19)20/h7H,2-6H2,1H3 |
Clé InChI |
OGANEFNTKOUCPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


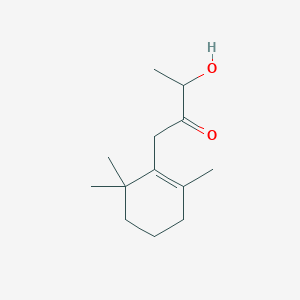
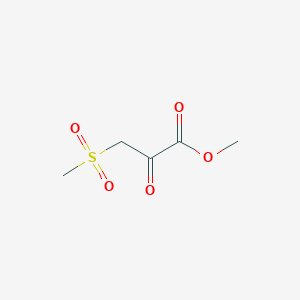

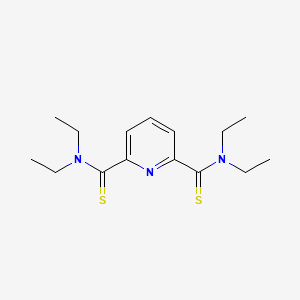

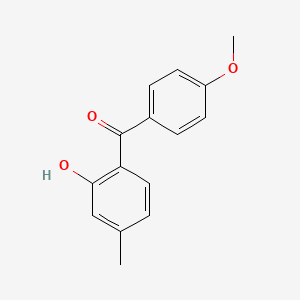
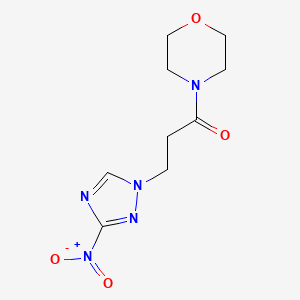
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
